

# Understanding the chemical structure of AT7519 mesylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

[Get Quote](#)

## In-Depth Technical Guide to AT7519 Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor.

## Chemical Structure and Properties

AT7519 is a small molecule belonging to the 2-halobenzoic acids and derivatives class of organic compounds.<sup>[1]</sup> Its chemical formula is C<sub>16</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>2</sub>.<sup>[2]</sup> The mesylate salt form enhances the compound's solubility and suitability for pharmaceutical development.

Chemical Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, methanesulfonate

Molecular Formula (Mesylate): C<sub>17</sub>H<sub>21</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>5</sub>S

Molecular Weight (Mesylate): 498.35 g/mol

Below is a two-dimensional representation of the chemical structure of AT7519.

The image you are requesting does not exist or is no longer available.

imgur.com

## Mechanism of Action

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[\[2\]](#)[\[3\]](#) By targeting these kinases, AT7519 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[\[3\]](#)[\[4\]](#)

The primary targets of AT7519 are CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[\[2\]](#) Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) and the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[\[2\]](#)[\[4\]](#)

## Signaling Pathways Affected by AT7519

The inhibitory action of AT7519 on multiple kinases triggers a cascade of downstream effects, ultimately leading to the demise of cancer cells. The following diagrams illustrate the key signaling pathways modulated by AT7519.



[Click to download full resolution via product page](#)

AT7519 Inhibition of CDK Signaling Pathways.

[Click to download full resolution via product page](#)**AT7519's Impact on GSK-3 $\beta$  and RNA Polymerase II.**

## Quantitative Data

The inhibitory activity of AT7519 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations ( $IC_{50}$ )

and dissociation constants ( $K_i$ ).

| Target Kinase  | IC <sub>50</sub> (nM) |
|----------------|-----------------------|
| CDK1/Cyclin B  | 210                   |
| CDK2/Cyclin A  | 47                    |
| CDK4/Cyclin D1 | 100                   |
| CDK5/p25       | 13                    |
| CDK6/Cyclin D3 | 170                   |
| CDK9/Cyclin T1 | <10                   |
| GSK-3 $\beta$  | 89                    |

| Cell Line | Cancer Type               | IC <sub>50</sub> (nM) |
|-----------|---------------------------|-----------------------|
| HCT116    | Colon Carcinoma           | 82                    |
| HT29      | Colorectal Adenocarcinoma | 200                   |
| MCF-7     | Breast Adenocarcinoma     | 40                    |
| A2780     | Ovarian Carcinoma         | 350                   |
| MM.1S     | Multiple Myeloma          | 500                   |
| U266      | Multiple Myeloma          | 500                   |

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions.

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.

### In Vitro Kinase Assays

Objective: To determine the inhibitory activity of AT7519 against specific CDKs.

**General Procedure:**

- Reaction Mixture Preparation: A reaction buffer containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and ATP is prepared.
- Inhibitor Addition: AT7519 is added to the reaction mixture at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
- Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
- Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:
  - Radiometric Assay: Using [ $\gamma$ -<sup>32</sup>P]ATP and measuring the incorporation of the radiolabel into the substrate.
  - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
  - Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
- Data Analysis: The IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

## Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of AT7519 on cancer cell lines.

**General Procedure:**

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of AT7519 for a specified duration (e.g., 48 or 72 hours).

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value is determined.

## Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AT7519 on cell cycle distribution.

General Procedure:

- Cell Treatment: Cells are treated with AT7519 at a specific concentration for a defined period (e.g., 24 hours).
- Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
- Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
- Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
- Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

## Western Blotting

Objective: To analyze the effect of AT7519 on the expression and phosphorylation of key proteins in relevant signaling pathways.

### General Procedure:

- **Cell Lysis:** Following treatment with AT7519, cells are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking and Antibody Incubation:** The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.
- **Analysis:** The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of AT7519.



[Click to download full resolution via product page](#)

In Vitro Experimental Workflow for AT7519.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Understanding the chemical structure of AT7519 mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666107#understanding-the-chemical-structure-of-at7519-mesylate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)